![molecular formula C13H16N2O2S B4235536 N-(4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4235536.png)
N-(4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Overview
Description
N-(4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, commonly known as MOTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOTA belongs to the class of thiomorpholine compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of MOTA is not fully understood. However, it has been suggested that MOTA may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition may contribute to the anti-inflammatory and analgesic effects of MOTA.
Biochemical and Physiological Effects:
MOTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MOTA has also been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA), which plays a role in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
MOTA has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound. MOTA has also been found to exhibit low toxicity, making it a safe compound to use in laboratory studies. However, the limitations of MOTA include its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of MOTA. One potential area of research is the investigation of MOTA as a potential treatment for various types of cancer. Another area of research is the exploration of MOTA's potential use as an analgesic agent for the treatment of chronic pain. Additionally, the development of new synthetic methods for MOTA may lead to the discovery of new analogs with improved pharmacological properties.
Scientific Research Applications
MOTA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. MOTA has also been investigated for its potential use as an anticancer agent.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-2-4-10(5-3-9)15-12(16)8-11-13(17)14-6-7-18-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHBWYIPVRVTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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